molecular formula C17H18ClN3O2 B2734078 N-(4-chlorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide CAS No. 933238-61-0

N-(4-chlorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Cat. No.: B2734078
CAS No.: 933238-61-0
M. Wt: 331.8
InChI Key: NZTBUPGRDJWBCL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic organic compound It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound could be used in the synthesis of novel materials with unique properties.

    Biological Research: It may be used as a tool compound to study biological pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Chlorination: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions may convert the ketone group to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide: Similar structure but lacks the methyl group.

    N-(4-chlorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydroquinolin-2(3H)-yl)acetamide: Similar structure but with a quinoline core instead of a cinnoline core.

Uniqueness

The presence of the methyl group and the specific cinnoline core structure may confer unique biological activities and properties to N-(4-chlorophenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-11-2-7-15-12(8-11)9-17(23)21(20-15)10-16(22)19-14-5-3-13(18)4-6-14/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTBUPGRDJWBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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